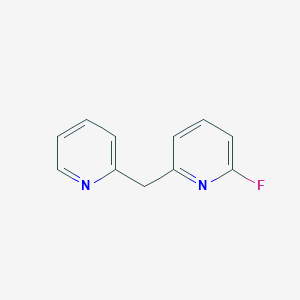

Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-

Description

Contextualization of Ligand Design Principles in Inorganic Chemistry

Ligand design is a strategic process aimed at creating molecules that can form stable and functional complexes with metal ions. studysmarter.co.uk The core principles involve the meticulous tuning of steric and electronic properties to achieve a desired outcome. researchgate.net Key considerations in ligand design include:

Donor Atoms: The type of atoms that will bind to the metal (e.g., N, O, P, S) and their arrangement within the molecule.

Chelate Effect: The enhanced stability of complexes containing ligands that bind to a metal ion through two or more donor atoms. Multidentate ligands, which can have high denticity, are of great interest as they can encapsulate metal ions and increase the strength of the metal-ligand interaction. acs.org

Steric Hindrance: The use of bulky groups near the coordination site to control the geometry of the complex, influence reaction rates, and prevent undesired side reactions.

Electronic Effects: The modification of the electron density at the donor atom through the introduction of electron-donating or electron-withdrawing groups on the ligand scaffold. These modifications can alter the strength of the metal-ligand bond, the redox potential of the complex, and its catalytic activity. acs.org

The ultimate goal of ligand design is to create coordination compounds with specific properties, such as high catalytic efficiency, unique photophysical characteristics, or targeted biological activity. researchgate.netlehmanns.de

Overview of Fluorinated Pyridine (B92270) Derivatives in Coordination Chemistry

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry, agrochemistry, and materials science. nih.govnih.gov In coordination chemistry, using fluorinated pyridine derivatives as ligands offers several distinct advantages. rsc.org Fluorine is the most electronegative element, and its introduction into a pyridine ring has profound electronic consequences. rsc.org

Metal complexes with fluorinated ligands often exhibit different physical properties and chemical reactivity compared to their non-fluorinated counterparts. rsc.org These differences can include:

Enhanced Stability: The strong carbon-fluorine bond can increase the thermal and oxidative stability of the resulting metal complex. rsc.org

Modified Basicity: Fluorine atoms act as strong electron-withdrawing groups, reducing the basicity of the pyridine nitrogen. This weaker donation to the metal center can influence the electronic structure and reactivity of the complex.

Altered Redox Potentials: The electron-withdrawing nature of fluorine can make the metal center more electron-deficient, thereby shifting its redox potentials.

Unique Interactions: Fluorinated ligands can participate in non-covalent interactions, such as fluorine-hydrogen or fluorine-π interactions, which can influence the supramolecular assembly and crystal packing of complexes. rsc.org

Examples of fluorinated pyridine ligands in coordination chemistry are extensive and have been used to create complexes with various transition metals, including iridium(III) and platinum(II) for applications in organic light-emitting diodes (OLEDs). nih.gov The synthesis of such ligands can be achieved through methods like electrophilic fluorination. nih.gov

Rationale for Research Focus on Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-

The specific chemical structure of "Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-" combines the features of a classic bidentate ligand with the electronic modifications afforded by fluorination. While detailed research on this exact molecule is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from established principles of ligand design.

The molecule consists of a 2-(pyridinylmethyl) moiety attached to a 2-fluoropyridine (B1216828) ring. This structure is designed to act as a bidentate N,N-ligand, similar to the well-studied 2,2'-bipyridine, but with a flexible -CH2- linker. This flexibility can accommodate a wider range of coordination geometries compared to the more rigid bipyridine framework.

The key feature is the fluorine atom at the 6-position of one pyridine ring. This strategic placement directly influences the electronic properties of the adjacent nitrogen donor atom. The anticipated effects are:

Asymmetric Coordination Environment: The ligand is inherently asymmetric. One pyridine nitrogen is a standard pyridine donor, while the other is electronically modified by the adjacent fluorine atom, making it less basic. This electronic asymmetry can lead to unique reactivity and catalytic properties in the resulting metal complex.

Tuning of Electronic Properties: The fluoro-substituent allows for the fine-tuning of the electron density at the metal center. This is a critical aspect in the design of catalysts, where the electronic nature of the metal is directly related to its activity and selectivity.

Probing Structure-Property Relationships: Synthesizing this ligand and its corresponding metal complexes would allow researchers to systematically study how a single, strategically placed fluorine atom impacts the structural, spectroscopic, electrochemical, and reactive properties of the complex, compared to its non-fluorinated parent ligand, 2,6-bis(pyridinylmethyl)pyridine.

In essence, "Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-" represents a logical evolution in ligand design, merging a versatile chelating scaffold with the powerful tool of fluorine substitution to create a platform for developing new metal complexes with potentially novel and useful properties.

Data Tables

Table 1: Properties of a Related Compound: 2-Fluoro-6-methylpyridine

| Property | Value |

| Molecular Formula | C₆H₆FN |

| Molecular Weight | 111.12 g/mol |

| CAS Number | 407-22-7 |

| Boiling Point | 140-141 °C |

| Density | 1.077 g/mL at 25 °C |

Source: NIST Chemistry WebBook, Sigma-Aldrich nist.govsigmaaldrich.com

Table 2: Properties of a Related Compound: 2-Fluoro-6-(trifluoromethyl)pyridine

| Property | Value |

| Molecular Formula | C₆H₃F₄N |

| Molecular Weight | 165.09 g/mol |

| CAS Number | 94239-04-0 |

| IUPAC Name | 2-fluoro-6-(trifluoromethyl)pyridine |

Source: PubChem nih.gov

Structure

3D Structure

Properties

CAS No. |

824967-90-0 |

|---|---|

Molecular Formula |

C11H9FN2 |

Molecular Weight |

188.20 g/mol |

IUPAC Name |

2-fluoro-6-(pyridin-2-ylmethyl)pyridine |

InChI |

InChI=1S/C11H9FN2/c12-11-6-3-5-10(14-11)8-9-4-1-2-7-13-9/h1-7H,8H2 |

InChI Key |

ZFYFDSFGHXQFCW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CC2=NC(=CC=C2)F |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Pyridine, 2 Fluoro 6 2 Pyridinylmethyl

Retrosynthetic Analysis of Pyridine (B92270), 2-fluoro-6-(2-pyridinylmethyl)-

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-, several logical disconnections can be proposed to devise potential synthetic pathways.

Carbon-Carbon Bond Disconnection: The most apparent disconnection is the C-C single bond of the methylene (B1212753) bridge connecting the two pyridine rings. This leads to two primary synthons: a 2-fluoro-6-(halomethyl)pyridine electrophile and a 2-pyridyl organometallic nucleophile. This approach focuses on forming the key methylene bridge as a late-stage step.

Carbon-Fluorine Bond Disconnection: An alternative strategy involves disconnecting the C-F bond. This suggests a precursor such as 2-chloro-6-(2-pyridinylmethyl)pyridine or 2-hydroxy-6-(2-pyridinylmethyl)pyridine. The synthesis would then rely on a late-stage fluorination reaction, either through halogen exchange or direct C-H fluorination of the 2,2'-dipyridylmethane core. nih.gov

Pyridine Ring Formation: A more fundamental approach involves the deconstruction of one of the pyridine rings. Classical methods like the Hantzsch or Bohlmann-Rahtz pyridine syntheses could be envisioned, where acyclic precursors are cyclized to form the substituted pyridine core. beilstein-journals.orgadvancechemjournal.com This strategy would build the heterocyclic system from the ground up.

These retrosynthetic pathways provide a roadmap for the various synthetic strategies discussed in the following sections.

Classical and Novel Synthetic Routes for Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-

The synthesis of Pyridine, 2-fluoro-6-(2-pyridinylmethyl)- can be approached through several methodologies, ranging from multi-step classical routes to modern, more direct fluorination and coupling techniques.

Multi-Step Synthesis from Readily Available Precursors

A common strategy involves the stepwise construction of the molecule from simple, readily available pyridine derivatives. One plausible route begins with the functionalization of a pre-existing pyridine ring, followed by the coupling of the second ring. For instance, starting from 2-chloro-6-methylpyridine, the methyl group can be halogenated (e.g., using N-bromosuccinimide) to form an electrophilic 2-chloro-6-(bromomethyl)pyridine intermediate. This intermediate can then be coupled with a nucleophilic 2-pyridyl reagent, such as one derived from 2-lithiopyridine or a 2-pyridyl Grignard reagent. The final step would involve the conversion of the chlorine atom to fluorine via a halogen exchange reaction.

Another classical approach is the Bohlmann–Rahtz pyridine synthesis, which involves the reaction of an enamine with an ethynyl (B1212043) ketone. beilstein-journals.org While powerful for creating substituted pyridines, this method would require highly functionalized and potentially unstable acyclic precursors to construct the target molecule.

Halogen Exchange Reactions and Advanced Fluorination Strategies

The introduction of the fluorine atom is a critical step in the synthesis.

Halogen Exchange (Halex) Reactions: This is a widely used industrial method for synthesizing fluorinated aromatics. In this context, a precursor like 2-chloro-6-(2-pyridinylmethyl)pyridine would be treated with a fluoride (B91410) source. Anhydrous hydrogen fluoride (HF) or metal fluorides like potassium fluoride (KF) are common reagents. google.com These reactions often require high temperatures (90-250 °C) and may be conducted under pressure to achieve efficient conversion. google.comgoogle.com The process facilitates fluorine exchange over chlorine at the alpha position of the pyridine ring. google.com

Advanced Fluorination Strategies: Modern synthetic chemistry offers more direct methods for fluorination.

Direct C–H Fluorination: Reagents have been developed for the direct conversion of a C–H bond to a C–F bond. For pyridines, fluorination typically occurs with high site-selectivity at the C-H bond adjacent to the nitrogen atom. orgsyn.org Reagents like silver(II) fluoride (AgF₂) or Selectfluor® can be used for this transformation, often at or near ambient temperature. nih.govorgsyn.orgnih.gov This "late-stage fluorination" approach could be applied directly to 2,2'-dipyridylmethane to install the fluorine atom.

Diazotization (Balz-Schiemann Reaction): An alternative route involves the diazotization of an amino-substituted precursor, such as 2-amino-6-(2-pyridinylmethyl)pyridine. The resulting diazonium salt can then undergo fluorodediazoniation in the presence of reagents like HF-pyridine to yield the desired 2-fluoropyridine (B1216828) derivative. sigmaaldrich.com

Cross-Coupling Methodologies for Pyridine, 2-fluoro-6-(2-pyridinylmethyl)- Derivatives

Transition-metal-catalyzed cross-coupling reactions are indispensable for creating C-C bonds and are highly relevant for synthesizing derivatives of the target molecule or for coupling the two pyridine rings. However, 2-pyridyl nucleophiles often present challenges in cross-coupling due to their potential instability and tendency to chelate the metal catalyst. nih.govnih.gov

Suzuki–Miyaura Coupling: This reaction pairs an organoboron reagent with an organic halide. One could couple a 2-fluoro-6-halopyridine with a 2-pyridylboronic acid or its more stable derivatives (e.g., MIDA or pinacol (B44631) esters). nih.gov Conversely, a 2-fluoro-6-pyridylboronic acid could be coupled with a 2-halopyridine.

Stille Coupling: This method uses organostannane reagents, which are often more robust for challenging substrates. Commercially available 2-(tributylstannyl)pyridine (B98309) can be coupled with a suitable 2-fluoro-6-halopyridine under palladium catalysis. nih.gov

Other Cross-Coupling Reactions: Emerging methods utilize alternative nucleophiles. Hiyama coupling employs organosilanes, while recent developments have shown that pyridine sulfinates can serve as effective nucleophilic partners in palladium-catalyzed cross-coupling reactions, offering another potential route to the biaryl scaffold. nih.govtcichemicals.com

Optimization of Reaction Conditions and Yield for Pyridine, 2-fluoro-6-(2-pyridinylmethyl)- Synthesis

Achieving a high yield and purity of Pyridine, 2-fluoro-6-(2-pyridinylmethyl)- requires careful optimization of reaction parameters. The ideal conditions depend heavily on the chosen synthetic route.

Key parameters for optimization include:

Temperature: Halogen exchange reactions often necessitate high temperatures (140-230 °C) to drive the reaction to completion. google.com In contrast, some modern C-H fluorination methods can be performed at ambient temperatures. orgsyn.org

Solvent: The choice of solvent is crucial. Polar aprotic solvents like sulfolane (B150427) or dimethyl sulfoxide (B87167) (DMSO) are often employed for nucleophilic aromatic substitution (SNAr) and Halex reactions. nih.gov For electrophilic fluorination with reagents like Selectfluor®, acetonitrile (B52724) is often the solvent of choice. nih.gov

Catalyst and Ligands: In cross-coupling reactions, the selection of the palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and the appropriate ligand is critical for achieving good yields and preventing side reactions like homocoupling.

Reagents and Stoichiometry: The molar ratio of reactants, such as the fluorinating agent or the organometallic reagent, must be carefully controlled to maximize conversion and minimize byproducts.

Pressure: For gas-phase or high-temperature liquid-phase fluorinations using reagents like anhydrous HF, the reaction may be run under significant pressure (e.g., 10-30 kg/cm ²) to maintain the reagents in the desired phase and enhance reactivity. google.com

| Parameter | Typical Range/Condition | Effect on Reaction | Example Reaction Type |

|---|---|---|---|

| Temperature | 25 °C to 250 °C | Affects reaction rate and selectivity. Higher temperatures are often needed for less reactive substrates. | Halogen Exchange google.com |

| Solvent | Acetonitrile, DMSO, Sulfolane | Influences solubility of reagents and can stabilize transition states or intermediates. | C-H Fluorination, SNAr nih.govnih.gov |

| Pressure | Atmospheric to 50 kg/cm² | Maintains reagents in the liquid phase at high temperatures; increases concentration of gaseous reagents. | HF Fluorination google.com |

| Catalyst | Palladium complexes, Metal halides | Lowers the activation energy for key steps like oxidative addition and reductive elimination. | Cross-Coupling, HF Fluorination google.comnih.gov |

Advanced Purification and Isolation Techniques for Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-

After the synthesis, isolating the target compound in high purity is paramount. A combination of standard and advanced techniques is typically employed.

Workup and Extraction: The initial step after the reaction is quenching, often with water or an aqueous solution. researchgate.net The crude product is then typically neutralized, for example with an aqueous sodium carbonate solution, and extracted from the aqueous phase into an immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane. google.comorgsyn.org

Chromatography: Column chromatography using silica (B1680970) gel is the most common method for purifying organic compounds on a laboratory scale. nih.govorgsyn.org The crude mixture is loaded onto the column and eluted with a solvent system of appropriate polarity to separate the desired product from starting materials and byproducts. The separation is often monitored by thin-layer chromatography (TLC). orgsyn.org

Distillation: If the product is a liquid with sufficient thermal stability, vacuum distillation can be an effective method for purification, especially on a larger scale. google.com This technique separates compounds based on differences in their boiling points under reduced pressure.

Crystallization and Precipitation: If the final product is a solid, it can be purified by recrystallization from a suitable solvent or solvent mixture. An alternative isolation method involves precipitating the product from the reaction mixture by adding an anti-solvent (a solvent in which the product is insoluble), which can be a simple and effective way to isolate a solid product. nih.gov

| Technique | Principle of Separation | Application | Reference |

|---|---|---|---|

| Extraction | Differential solubility between two immiscible liquid phases. | Initial removal of water-soluble impurities (salts, acids, bases). | google.com |

| Column Chromatography | Differential adsorption onto a solid stationary phase (e.g., silica gel). | Separation of compounds with different polarities. High-resolution purification. | orgsyn.org |

| Distillation | Difference in boiling points. | Purification of thermally stable liquids, often on a larger scale. | google.com |

| Crystallization / Precipitation | Difference in solubility at varying temperatures or in different solvents. | Purification of solid compounds; can provide very high purity. | nih.gov |

Coordination Chemistry of Pyridine, 2 Fluoro 6 2 Pyridinylmethyl

Ligand Architecture, Denticity, and Chelation Modes of Pyridine (B92270), 2-fluoro-6-(2-pyridinylmethyl)-

Pyridine, 2-fluoro-6-(2-pyridinylmethyl)- possesses a molecular structure that suggests it would primarily function as a bidentate ligand. The ligand's architecture consists of two pyridine rings linked by a methylene (B1212753) (-CH₂-) bridge. The two potential donor sites are the nitrogen atoms of each pyridine ring.

Denticity: The presence of two nitrogen donor atoms within a flexible framework allows the ligand to coordinate to a single metal center, classifying it as a bidentate ligand. Monodentate coordination, where only one of the pyridine nitrogens binds to a metal, is also possible, particularly if steric hindrance or the presence of other competing ligands favors such an arrangement.

Chelation Modes: The most probable chelation mode for this ligand would involve the formation of a six-membered chelate ring with a metal ion. The two nitrogen atoms would coordinate to the metal center, with the methylene bridge and the portions of the two pyridine rings forming the backbone of the chelate. The size of this chelate ring is generally considered to be stable in coordination complexes.

Conformational Flexibility and Steric Effects in Pyridine, 2-fluoro-6-(2-pyridinylmethyl)- Coordination

The methylene bridge between the two pyridine rings imparts significant conformational flexibility to the ligand. This flexibility allows the two pyridine rings to rotate relative to each other, enabling the ligand to adapt its conformation to suit the geometric preferences of different metal ions. This could allow for coordination to a wide range of metal centers with varying coordination numbers and geometries.

The fluorine atom at the 2-position of one of the pyridine rings introduces notable steric and electronic effects.

Steric Effects: The fluorine atom is relatively small, so significant steric hindrance that would prevent coordination is not anticipated. However, its presence could influence the preferred orientation of the ligand around a metal center to minimize any steric clashes with other coordinated ligands.

Electronic Effects: Fluorine is a highly electronegative atom, and its presence will have an inductive electron-withdrawing effect on the pyridine ring it is attached to. This will reduce the basicity of the nitrogen atom on the fluorinated pyridine ring, potentially making it a weaker donor compared to the nitrogen on the unsubstituted pyridine ring. This electronic asymmetry could lead to interesting coordination behavior and potentially influence the reactivity of the resulting metal complex.

Complexation with Transition Metal Ions

Based on the general principles of pyridine coordination chemistry, it is expected that Pyridine, 2-fluoro-6-(2-pyridinylmethyl)- would form stable complexes with a variety of transition metals.

Coordination with First-Row Transition Metals (e.g., Fe, Co, Ni, Cu, Zn)

First-row transition metals readily form complexes with N-donor ligands like pyridines. It is highly probable that Pyridine, 2-fluoro-6-(2-pyridinylmethyl)- would form stable octahedral or tetrahedral complexes with these metals, depending on the metal ion and the reaction conditions. The electronic properties of the metal ion would likely influence the stability and structure of the resulting complexes.

Coordination with Platinum Group Metals (e.g., Ru, Rh, Pd, Ir, Pt)

The platinum group metals are known to form a vast array of stable complexes with pyridine-based ligands. These metals, being softer Lewis acids, would be expected to form strong coordinate bonds with the nitrogen donor atoms of the ligand. The resulting complexes could have applications in catalysis or materials science, areas where platinum group metal complexes are prominent.

Coordination with Other Late Transition Metals (e.g., Mo, W)

Molybdenum and tungsten in various oxidation states are also known to coordinate with nitrogen-containing heterocyclic ligands. The formation of complexes with Pyridine, 2-fluoro-6-(2-pyridinylmethyl)- is plausible, potentially leading to complexes with interesting photophysical or electrochemical properties.

Coordination with Lanthanide and Actinide Metal Ions

The coordination chemistry of lanthanides and actinides with N-donor ligands is less extensive than that of transition metals. These hard Lewis acids typically prefer coordination with hard donors like oxygen. However, complexes with pyridine-based ligands have been reported. It is conceivable that Pyridine, 2-fluoro-6-(2-pyridinylmethyl)- could form complexes with lanthanide and actinide ions, particularly in non-aqueous solvents where competition from water molecules is minimized. The larger ionic radii of these elements could accommodate multiple ligands, leading to complexes with high coordination numbers.

Supramolecular Assembly and Self-Organization of Pyridine, 2-fluoro-6-(2-pyridinylmethyl)- Metal Complexes

The supramolecular assembly of metal complexes is governed by a combination of the coordination geometry of the metal ion, the structural characteristics of the ligand, and the interplay of non-covalent interactions. In the case of metal complexes involving Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-, the resulting supramolecular structures are dictated by the ligand's unique features: a bidentate N,N'-donor set, a flexible methylene bridge, and a fluorine substituent. These elements collectively influence the formation of either discrete, closed structures or extended, polymeric architectures through self-organization.

The flexible methylene linker between the two pyridine rings allows for a range of coordination angles and conformations, which is a critical factor in the self-assembly process. This flexibility can accommodate the geometric preferences of various metal ions, leading to the formation of metallacycles of different sizes. For instance, coordination to metal ions that favor square planar or octahedral geometries can result in the formation of discrete molecular squares or polygons if appropriate ancillary ligands or counter-ions are present. The stoichiometry of the metal-to-ligand ratio is also a determining factor in the final assembled structure.

Non-covalent interactions play a crucial role in the stabilization and directionality of the supramolecular assembly. The aromatic pyridine rings are capable of engaging in π-π stacking interactions, which can guide the packing of the metal complexes in the solid state. nih.gov Furthermore, the presence of the electronegative fluorine atom can introduce additional non-covalent interactions, such as C–H···F or halogen bonding, which can further direct the self-organization of the complexes into higher-order structures. researchgate.net The nature of the solvent and counter-anions can also significantly influence the outcome of the self-assembly process by participating in hydrogen bonding or other electrostatic interactions. rsc.org

Influence of Fluorination on Coordination Properties and Electronic Structure

The introduction of a fluorine atom at the 2-position of one of the pyridine rings in Pyridine, 2-fluoro-6-(2-pyridinylmethyl)- has a profound impact on its coordination properties and the electronic structure of its metal complexes. Fluorine is a highly electronegative atom, and its presence significantly alters the electronic landscape of the pyridine ring to which it is attached.

Coordination Properties:

The primary effect of the 2-fluoro substituent is the inductive withdrawal of electron density from the pyridine ring. This reduces the basicity (pKa) of the nitrogen atom on the fluorinated pyridine. As a consequence, the metal-nitrogen bond formed with this pyridine ring is generally weaker compared to the bond with the non-fluorinated pyridinylmethyl moiety, and also weaker than in the non-fluorinated analogue, 2-(2-pyridinylmethyl)pyridine. This difference in bond strength can lead to asymmetric coordination, with longer metal-N(fluorinated pyridine) bond distances.

Electronic Structure:

The electron-withdrawing nature of the fluorine atom also modulates the electronic structure of the metal center in a complex. By reducing the electron density on the ligand, the energy of the ligand-based π* orbitals is lowered. This can affect the metal-to-ligand charge transfer (MLCT) bands in the electronic absorption spectra of the complexes. For complexes with metals capable of π-backbonding (e.g., Ru(II), Re(I)), the energy of the MLCT transitions may be red-shifted compared to the non-fluorinated analogue, as the energy gap between the metal d-orbitals and the ligand π* orbitals is reduced.

Furthermore, the redox potential of the metal center is sensitive to the electronic effects of the ligand. The electron-withdrawing fluorine substituent makes the ligand a poorer σ-donor and a better π-acceptor. This stabilizes the d-orbitals of the metal center, making it more difficult to oxidize. Consequently, the M(II)/M(III) or M(I)/M(II) redox couples for complexes of Pyridine, 2-fluoro-6-(2-pyridinylmethyl)- are expected to be shifted to more positive potentials compared to complexes of the non-fluorinated ligand. nih.gov

The following table provides a hypothetical comparison of selected properties for a generic M(II) complex of Pyridine, 2-fluoro-6-(2-pyridinylmethyl)- and its non-fluorinated analogue, based on established trends for fluorinated pyridine ligands.

| Property | M(II) - [Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-] Complex | M(II) - [2-(2-Pyridinylmethyl)pyridine] Complex |

|---|---|---|

| pKa of Coordinating Nitrogen (Fluorinated Ring) | Lower | Higher |

| Metal-N Bond Length (to Fluorinated Ring) | Longer | Shorter |

| Overall Complex Stability Constant | Lower | Higher |

| Redox Potential (M(II)/M(III)) | More Positive | Less Positive |

| MLCT Absorption Maximum | Potentially Red-Shifted | - |

Advanced Characterization and Spectroscopic Analysis of Pyridine, 2 Fluoro 6 2 Pyridinylmethyl and Its Metal Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of "Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-" and its metal complexes in solution. A multi-pronged approach, employing various NMR techniques, is necessary for a complete assignment of all nuclei and for understanding the spatial arrangement of the atoms.

Multinuclear NMR (¹H, ¹³C, ¹⁹F, Metal Nuclei)

¹H NMR: The proton NMR spectrum of the free ligand is expected to show a complex set of signals in the aromatic region, corresponding to the protons on both the fluoro-substituted and the unsubstituted pyridine (B92270) rings. The methylene (B1212753) bridge protons would likely appear as a singlet. Upon coordination to a metal center, significant shifts in the proton resonances are anticipated, particularly for the protons on the pyridine rings adjacent to the nitrogen atoms involved in bonding. The magnitude and direction of these shifts can provide insights into the coordination mode and the electronic effects of the metal ion.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. For the free ligand, distinct signals are expected for each carbon atom. The carbon atom bonded to the fluorine will exhibit a characteristic large coupling constant (¹JCF). Upon complexation, changes in the chemical shifts of the carbon atoms, especially those of the pyridine rings, will be observed, reflecting the altered electronic environment.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for probing the environment of the fluorine atom. The chemical shift of the ¹⁹F signal will be indicative of the electronic environment around the fluorine-substituted pyridine ring. Coordination to a metal can induce changes in this chemical shift, providing further evidence of complex formation and information about the nature of the metal-ligand interaction.

Metal Nuclei NMR: For complexes involving NMR-active metal isotopes (e.g., ¹⁹⁵Pt, ¹¹³Cd), direct observation of the metal nucleus can provide valuable information about the coordination sphere, including the number and type of coordinated ligands and the symmetry of the complex.

A hypothetical data table for the NMR chemical shifts of the free ligand is presented below, based on typical values for similar pyridine derivatives.

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (pyridinyl) | 7.0 - 8.7 |

| ¹H (fluoro-pyridinyl) | 6.8 - 8.2 |

| ¹H (methylene) | ~4.0 |

| ¹³C (pyridinyl) | 120 - 155 |

| ¹³C (fluoro-pyridinyl) | 110 - 165 (with C-F coupling) |

| ¹³C (methylene) | ~45 |

| ¹⁹F | -70 to -150 (relative to CFCl₃) |

Advanced 2D NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR techniques are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra of "Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-" and its metal complexes.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the pyridine rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms (¹H-¹³C), enabling the assignment of carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different spin systems and for assigning quaternary carbons. For instance, correlations from the methylene protons to the carbons of both pyridine rings would confirm the connectivity of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly valuable for determining the conformation of the ligand and the stereochemistry of its metal complexes. For example, NOE correlations between the methylene protons and protons on the pyridine rings can help define the ligand's preferred orientation.

X-ray Diffraction Analysis for Solid-State Structures

Single-Crystal X-ray Diffraction of Ligand and Complexes

Obtaining suitable single crystals of the free ligand and its metal complexes would allow for their detailed structural characterization. For the free ligand, this would confirm the relative orientation of the two pyridine rings. For the metal complexes, single-crystal X-ray diffraction would reveal:

The coordination number and geometry of the metal center (e.g., octahedral, square planar, tetrahedral).

The specific nitrogen atoms of the ligand that are coordinated to the metal.

Precise metal-ligand bond lengths and angles.

A hypothetical data table summarizing expected crystallographic data for a metal complex is shown below.

| Parameter | Expected Value |

| Crystal System | Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P2₁/c, C2/c |

| Metal-N(pyridine) Bond Length | 2.0 - 2.2 Å |

| N-Metal-N Bite Angle | 80 - 90° |

Powder X-ray Diffraction for Crystalline Materials and Bulk Characterization

Powder X-ray diffraction (PXRD) is a valuable technique for analyzing crystalline materials in a powdered form. It is particularly useful for:

Phase Identification: Comparing the experimental PXRD pattern of a synthesized bulk sample with a simulated pattern from single-crystal X-ray diffraction data can confirm the phase purity of the material.

Bulk Characterization: PXRD ensures that the structure determined from a single crystal is representative of the bulk sample.

Studying Crystalline Transformations: It can be used to monitor changes in the crystal structure as a function of temperature or other external stimuli.

Mass Spectrometry Techniques for Molecular and Complex Ion Identification

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

For "Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-" and its metal complexes, techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) would be employed. These soft ionization techniques are well-suited for analyzing coordination complexes, as they often allow for the detection of the intact molecular ion or key fragments.

The mass spectrum of the free ligand would show a prominent peak corresponding to its molecular weight. For the metal complexes, the mass spectrum would be expected to show peaks corresponding to the intact complex ion, [M(L)n]x+, or fragments resulting from the loss of counter-ions or ligands. The isotopic distribution pattern of the metal ion can also be observed, which aids in confirming the identity of the complex.

A hypothetical data table for mass spectrometry findings is presented below.

| Species | Expected m/z |

| [Ligand + H]⁺ | Calculated Molecular Weight + 1 |

| [M + Ligand]²⁺ | (Atomic Weight of M + MW of Ligand) / 2 |

| [M + 2(Ligand)]²⁺ | (Atomic Weight of M + 2 * MW of Ligand) / 2 |

Vibrational Spectroscopy for Functional Group and Coordination Environment AnalysisNo specific data available.

Raman Spectroscopy

Raman spectroscopy serves as a powerful, non-destructive technique for probing the vibrational modes of "Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-" and its corresponding metal complexes. This analytical method provides valuable insights into the ligand's structural integrity upon coordination and the nature of the metal-ligand bond. The Raman spectrum of the free ligand is characterized by a series of distinct bands arising from the vibrations of the two pyridine rings and the methylene bridge.

Upon complexation with a metal ion, significant changes in the Raman spectrum are anticipated. The coordination of the ligand to a metal center typically perturbs the electronic distribution within the pyridine rings, leading to shifts in the frequencies of their vibrational modes. A key diagnostic feature in the Raman spectra of pyridine-containing compounds is the ring breathing mode, which is sensitive to coordination. For "Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-", this mode is expected to shift to a higher wavenumber upon complexation, indicating the formation of a coordinate bond. This shift is a direct consequence of the stiffening of the pyridine ring structure as electron density is donated from the nitrogen atom to the metal center.

Another characteristic vibration, often referred to as the "Star of David" mode, associated with the pyridine ring, is also expected to show a positive shift in frequency upon coordination. rsc.org The presence of the electron-withdrawing fluorine atom on one of the pyridine rings is likely to influence the vibrational frequencies, potentially causing a slight blue shift in some modes compared to an unsubstituted analogue.

Furthermore, the formation of metal-ligand bonds introduces new vibrational modes at lower frequencies. These metal-nitrogen stretching vibrations, which are absent in the spectrum of the free ligand, provide direct evidence of complex formation. The frequencies of these modes are dependent on the mass of the metal ion and the strength of the metal-ligand bond. For instance, in a hypothetical copper(II) complex, a medium intensity band corresponding to the Cu-N stretching vibration might be observed in the low-frequency region of the spectrum. rsc.org

A comparative analysis of the Raman spectra of the free ligand and its metal complexes allows for a detailed understanding of the coordination environment. The magnitude of the shifts in the pyridine ring modes can provide qualitative information about the strength of the metal-ligand interaction.

Below is an interactive data table presenting hypothetical Raman spectroscopic data for "Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-" and a representative metal complex, illustrating the expected shifts upon coordination.

| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Assignment |

| Pyridine Ring Breathing | 1005 | 1020 | Ring deformation |

| "Star of David" Mode | 1030 | 1045 | Ring vibration rsc.org |

| C-F Stretch | 1250 | 1255 | Stretching vibration |

| Pyridine Ring Stretch | 1590 | 1605 | C=C/C=N stretching |

| Metal-Nitrogen Stretch | - | 350 | M-N vibration |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for the characterization of paramagnetic metal complexes of "Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-". This method is exclusively sensitive to species with unpaired electrons, such as transition metal ions like Cu(II) or Fe(III), providing detailed information about the electronic structure and the immediate coordination sphere of the metal center.

Hyperfine coupling arises from the interaction of the electron spin with the magnetic moments of nearby nuclei. In complexes of "Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-", hyperfine coupling to the central metal nucleus (e.g., ⁶³Cu or ⁶⁵Cu, both with I = 3/2) can provide information about the covalency of the metal-ligand bond. The magnitude of the metal hyperfine coupling constant, A, is related to the extent of delocalization of the unpaired electron onto the ligand.

Furthermore, superhyperfine coupling to the nitrogen atoms of the pyridine rings (¹⁴N, I = 1) can often be resolved, offering direct evidence of the coordination of the pyridine moieties. This coupling provides a measure of the spin density on the ligand donor atoms. The fluorine atom (¹⁹F, I = 1/2) attached to one of the pyridine rings could also, in principle, exhibit hyperfine coupling if there is significant spin delocalization onto that part of the ligand.

The following interactive data table presents hypothetical EPR parameters for a paramagnetic Cu(II) complex of "Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-", assuming an axially symmetric environment.

| Parameter | Hypothetical Value | Interpretation |

| g∥ | 2.25 | Characteristic of an axial Cu(II) complex with a dx²-y² ground state mdpi.com |

| g⊥ | 2.06 | Perpendicular component of the g-tensor mdpi.com |

| A∥ (⁶³Cu) | 180 x 10⁻⁴ cm⁻¹ | Hyperfine coupling to the copper nucleus, indicative of the degree of covalency |

| A⊥ (⁶³Cu) | 20 x 10⁻⁴ cm⁻¹ | Perpendicular component of the hyperfine coupling |

| A (¹⁴N) | 15 G | Superhyperfine coupling to the coordinating nitrogen atoms |

The analysis of these EPR parameters allows for a detailed description of the electronic and geometric structure of the paramagnetic metal complexes of "Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-".

Theoretical and Computational Studies of Pyridine, 2 Fluoro 6 2 Pyridinylmethyl

Quantum Chemical Calculations of Electronic Structure and Bonding Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or an approximation of it) to determine the electronic structure and other related properties.

Density Functional Theory (DFT) Studies on Ligand and Metal Complexes

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of the system is a functional of the electron density. DFT is known for providing a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules and their metal complexes.

For "Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-", DFT calculations, often using hybrid functionals like B3LYP, can be employed to optimize the geometry of the ligand and its metal complexes. This optimization provides information about bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure and steric properties.

For instance, in a hypothetical study of "Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-" and its complex with a transition metal like Ruthenium(II), DFT could be used to predict the geometry of both the free ligand and the complex. The results would likely show changes in the pyridine (B92270) ring geometries upon coordination to the metal center.

Below is an interactive table presenting hypothetical DFT-calculated geometric parameters for the free ligand and a hypothetical Ru(II) complex.

| Parameter | Bond/Angle | Free Ligand (Calculated) | Ru(II) Complex (Calculated) |

| Bond Length | C2-F | 1.34 Å | 1.35 Å |

| Bond Length | C6-C(methylene) | 1.51 Å | 1.52 Å |

| Bond Angle | F-C2-N1 | 118.5° | 118.2° |

| Bond Angle | C5-C6-C(methylene) | 121.0° | 120.5° |

| Dihedral Angle | N1-C2-C6-C(methylene) | 180.0° | 175.0° |

Note: The data in this table is hypothetical and for illustrative purposes.

These calculations would also provide insights into the nature of the metal-ligand bonding, including the strength and character of the coordinate bonds.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital that is most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net

For "Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-", FMO analysis via DFT would reveal the spatial distribution of these orbitals. It is expected that the HOMO would be located primarily on the electron-rich pyridine rings, while the LUMO would also be distributed over the π-system of the rings. The fluorine substituent, being electron-withdrawing, would likely lower the energy of both the HOMO and LUMO.

The HOMO-LUMO gap would provide a quantitative measure of the molecule's reactivity. This information is particularly valuable in the design of new ligands for catalysis or materials science, as it can be correlated with the ligand's ability to participate in electron transfer processes.

Below is an interactive table showing hypothetical FMO energies for "Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-".

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.10 |

| HOMO-LUMO Gap | 5.15 |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters and Properties via Computational Methods

Computational methods can be used to predict various spectroscopic properties of molecules, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For "Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-", computational prediction of its infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra would be highly valuable.

DFT calculations can be used to compute the vibrational frequencies of the molecule, which correspond to the peaks in its IR spectrum. researchgate.net This can help in the assignment of experimentally observed vibrational bands to specific molecular motions.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.net These calculated shifts can aid in the assignment of signals in the experimental ¹H and ¹³C NMR spectra.

Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.com By calculating the energies of electronic transitions, TD-DFT can help to understand the origin of the observed absorption bands and the electronic structure of the excited states.

Below is an interactive table of hypothetical calculated vibrational frequencies for "Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-".

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(C-F) | 1250 | C-F stretching |

| ν(C=N) | 1590 | Pyridine ring C=N stretching |

| ν(C=C) | 1470 | Pyridine ring C=C stretching |

| δ(C-H) | 850 | Pyridine ring C-H out-of-plane bending |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations of Ligand-Complex Interactions in Solution

While quantum chemical calculations provide detailed information about the electronic structure of a single molecule or a small cluster of molecules, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems, such as a ligand-metal complex in a solvent, over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.

For a complex of "Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-" with a metal ion, MD simulations could be used to study its stability and dynamics in a solvent like water or acetonitrile (B52724). These simulations can provide insights into how the solvent molecules interact with the complex, the flexibility of the ligand, and the stability of the metal-ligand bonds over time. This information is crucial for understanding the behavior of the complex in a realistic chemical environment.

Mechanistic Studies of Chemical Reactions Involving Pyridine, 2-fluoro-6-(2-pyridinylmethyl)- Using Computational Approaches

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the potential energy surface of a reaction and identify the most likely reaction pathway.

For reactions involving "Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-", for example, in a catalytic cycle, computational methods could be used to investigate the detailed steps of the reaction mechanism. This could involve identifying the active catalytic species, determining the mechanism of substrate activation, and understanding the factors that control the selectivity of the reaction. These studies can provide a level of detail that is often difficult to obtain through experimental methods alone and can guide the design of more efficient catalysts.

Catalytic Applications of Pyridine, 2 Fluoro 6 2 Pyridinylmethyl Metal Complexes

Homogeneous Catalysis Mediated by Pyridine (B92270), 2-fluoro-6-(2-pyridinylmethyl)- Complexes

Homogeneous catalysis involves catalysts that are in the same phase as the reactants. While numerous pyridine-based ligands have been successfully employed in a wide array of homogeneous catalytic reactions, no specific studies detailing the use of "Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-" in such applications have been identified.

Cross-coupling reactions are a fundamental class of reactions in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium complexes with various phosphine (B1218219) and N-heterocyclic carbene ligands are prominent catalysts in this area. While pyridine-containing ligands can be effective in these transformations, there is no published research specifically documenting the performance of "Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-" metal complexes in Suzuki, Heck, or Sonogashira reactions.

Late transition metal complexes, often featuring diimine or bis(imino)pyridine ligands, are well-known for their ability to catalyze olefin polymerization. These catalysts can produce polymers with a range of properties depending on the ligand structure and reaction conditions. However, there are no available studies on the application of "Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-" complexes in olefin or other polymerization reactions.

Metal complexes are widely used to catalyze a variety of oxidation and reduction reactions, including epoxidations, hydrogenations, and transfer hydrogenations. The electronic and steric properties of the ligand are crucial for the catalyst's activity and selectivity. Despite the potential for fluoro and pyridinyl substituents to modulate the electronic properties of a metal center, there is a lack of research on the use of "Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-" complexes in oxidation or reduction catalysis.

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. This typically requires ligands with well-defined stereochemical features. There is no information available on chiral variants of "Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-" or their application in asymmetric catalysis and chiral induction studies.

Heterogeneous Catalysis with Immobilized Pyridine, 2-fluoro-6-(2-pyridinylmethyl)- Complexes

Heterogeneous catalysis involves catalysts in a different phase from the reactants, offering advantages in catalyst separation and recycling. This is often achieved by immobilizing a homogeneous catalyst onto a solid support.

The immobilization of metal complexes on supports like silica (B1680970), alumina, or polymers is a common strategy to create heterogeneous catalysts. This approach aims to combine the high activity and selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems. However, no research has been found describing the immobilization of "Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-" complexes on any inorganic or organic supports for use in heterogeneous catalysis.

Metal-Organic Framework (MOF) and Coordination Polymer Based Catalysts

There is currently no available scientific literature detailing the synthesis, characterization, or catalytic application of Metal-Organic Frameworks (MOFs) or coordination polymers that incorporate Pyridine, 2-fluoro-6-(2-pyridinylmethyl)- as a ligand. While the broader field of MOF and coordination polymer catalysis is extensive, with many examples of pyridine-based ligands being used to construct catalytically active frameworks, research has not yet extended to this specific fluorinated derivative. The unique electronic and steric properties imparted by the fluorine and pyridinylmethyl substituents could potentially lead to novel catalytic activities, but this remains an unexplored area of research.

Mechanistic Insights into Catalytic Cycles and Active Species via Pyridine, 2-fluoro-6-(2-pyridinylmethyl)- Complexes

In the absence of any reported catalytic applications for metal complexes of Pyridine, 2-fluoro-6-(2-pyridinylmethyl)- , there are correspondingly no mechanistic studies available. The investigation of catalytic cycles, the identification of active species, and the elucidation of reaction mechanisms are all contingent upon the prior discovery and development of a catalytic system. As no such systems involving this specific ligand have been described in the peer-reviewed literature, this remains a field for future investigation.

Should research into the catalytic potential of Pyridine, 2-fluoro-6-(2-pyridinylmethyl)- metal complexes be undertaken, it would open the door for subsequent mechanistic studies. These studies would be crucial for understanding the role of the fluoro and pyridinylmethyl groups in influencing the catalytic performance and for the rational design of more efficient catalysts.

Applications in Advanced Materials Science Using Pyridine, 2 Fluoro 6 2 Pyridinylmethyl

Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. Pyridine-based ligands are widely used in the synthesis of these materials due to their versatile coordination chemistry. The nitrogen atom in the pyridine (B92270) ring readily coordinates to a wide variety of metal ions, enabling the formation of diverse structural topologies, from one-dimensional chains to complex three-dimensional frameworks.

The synthesis of such materials typically involves solvothermal or hydrothermal methods, where the metal salt and the organic ligand are dissolved in a solvent and heated in a sealed container. The choice of solvent, temperature, and reaction time can significantly impact the crystalline product obtained.

Integration into Luminescent Materials and Phosphors (focus on photophysical mechanisms)

Pyridine-containing ligands are integral components in the design of luminescent materials and phosphors. When coordinated to metal ions, particularly transition metals and lanthanides, these ligands can significantly influence the photophysical properties of the resulting complexes.

The photophysical mechanism often involves the ligand acting as an "antenna." The organic ligand absorbs light energy (excitation) and transfers it to the central metal ion, which then emits light of a specific color (emission). The efficiency of this energy transfer process is a key factor in the brightness of the luminescent material.

The electronic properties of the pyridine ligand, dictated by its substituents, are critical. Electron-withdrawing groups, like a fluorine atom, can alter the energy levels of the ligand's molecular orbitals. This, in turn, affects the energy of the absorbed and emitted light. For example, fluorination in related bipyridine-based iridium(III) complexes has been shown to be a strategy for developing blue-emitting materials for organic light-emitting diodes (OLEDs) nih.gov. The emission in such complexes often originates from ligand-centered π–π* transitions nih.gov. The specific positioning of the fluoro and pyridinylmethyl groups on the pyridine ring would be expected to uniquely modulate the electronic structure and, consequently, the photophysical properties of any resulting metal complexes.

Development of Sensors Based on Coordination Interactions and Recognition Mechanisms

The ability of pyridine derivatives to selectively bind to specific metal ions or small molecules makes them excellent candidates for the development of chemical sensors. The coordination of an analyte to the pyridine-based ligand can trigger a measurable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor).

The recognition mechanism is based on the specific coordination interaction between the nitrogen atom of the pyridine ring and the target analyte. The selectivity of the sensor can be engineered by modifying the structure of the ligand. For example, creating a specific binding pocket or introducing additional functional groups can enhance the affinity for a particular analyte.

A fluoro-substituent could influence the Lewis basicity of the pyridine nitrogen, thereby altering its binding affinity for different metal ions. The pyridinylmethyl group could provide an additional binding site, potentially leading to the recognition of specific guests through a chelation effect. For instance, pyridine-2,6-dicarboxamide-based fluorescent sensors have been developed for the selective detection of metal ions like Pb²⁺ and Cu²⁺ researchgate.net. The binding of the metal ion to the ligand induces a change in the fluorescence properties, allowing for its detection at low concentrations researchgate.net.

Exploratory Research in Biological Systems Non Clinical, Mechanistic Studies

Pyridine (B92270), 2-fluoro-6-(2-pyridinylmethyl)- as a Scaffold for Biologically Relevant Compounds

The pyridine ring is a fundamental heterocyclic scaffold frequently incorporated into the design of therapeutic agents due to its ability to engage in various biological interactions. nih.govnih.govresearchgate.net This structural motif is present in numerous natural products, including vitamins and alkaloids, and is a key component of many FDA-approved drugs. nih.govnih.govresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the compound's solubility and ability to interact with biological targets.

The development of new pharmaceuticals often involves the use of such scaffolds to create libraries of related compounds for screening against various diseases. nih.govnih.gov Pyridine-containing compounds have demonstrated a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer effects. researchgate.netnih.gov The "Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-" scaffold could, therefore, serve as a starting point for the synthesis of new chemical entities with potential therapeutic applications.

Table 1: Potential Modifications of the "Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-" Scaffold for Biological Screening

| Modification Site | Type of Modification | Potential Biological Impact |

| Fluoro-substituted Pyridine Ring | Addition of further substituents (e.g., alkyl, aryl groups) | Alteration of lipophilicity and electronic properties, potentially improving cell permeability and target binding. |

| Methylene (B1212753) Bridge | Replacement with other linkers (e.g., carbonyl, amine) | Changes in conformational flexibility and hydrogen bonding capacity, which can affect target specificity. |

| Second Pyridine Ring | Substitution at various positions | Modulation of solubility, basicity, and interaction with secondary binding pockets of a target protein. |

Probing Enzyme Active Sites and Inhibition Mechanisms (in vitro, mechanistic studies)

In vitro enzyme assays are a cornerstone of drug discovery and mechanistic biology, providing a controlled environment to study the interaction between a compound and its target enzyme. The "Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-" structure possesses features that make it and its derivatives suitable candidates for probing enzyme active sites and elucidating inhibition mechanisms.

The fluorine atom can form specific interactions, such as hydrogen bonds and halogen bonds, with amino acid residues in an enzyme's active site. researchgate.net The presence of two pyridine rings allows for a variety of potential binding modes, including pi-stacking interactions with aromatic amino acid residues. By systematically modifying the structure of "Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-" and observing the effects on enzyme activity, researchers can gain insights into the topology and chemical nature of the enzyme's active site.

A study on pyridine derivatives as inhibitors of human hydrogen sulfide-synthesizing enzymes, such as cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE), provides a relevant methodological framework. nih.gov In this research, a library of pyridine compounds was screened using a combination of techniques, including differential scanning fluorimetry (DSF) to assess protein binding and stability, and direct activity assays to quantify inhibition. nih.gov Similar approaches could be employed to evaluate "Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-" and its analogues against a range of enzymatic targets.

Table 2: Exemplary in vitro Techniques for Studying Enzyme Inhibition by "Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-" Derivatives

| Technique | Principle | Information Gained |

| Differential Scanning Fluorimetry (DSF) | Measures changes in protein thermal stability upon ligand binding. | Confirmation of direct binding between the compound and the target enzyme. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding to determine thermodynamic parameters. | Determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index at a sensor surface as molecules bind. | Real-time kinetics of binding and dissociation (kon and koff rates). |

| Enzyme Kinetics Assays | Measures the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor. | Determination of the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki). |

Design of Fluorescent Probes for Specific Cellular Components (mechanistic and design principles)

Fluorescent probes are indispensable tools in cell biology, enabling the visualization and tracking of specific molecules and organelles within living cells. scispace.comresearchgate.netrsc.org The design of a small-molecule fluorescent probe typically involves three key components: a fluorophore (the light-emitting unit), a linker, and a recognition element that selectively interacts with the target of interest. scispace.com

The "Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-" scaffold could serve as a core structure in the design of novel fluorescent probes. Pyridine-based fluorophores are known and can be synthetically modified to tune their photophysical properties, such as absorption and emission wavelengths. mdpi.com The design of such probes often relies on modulating processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) to produce a fluorescent signal upon target binding. scispace.comnih.gov

For instance, the pyridinylmethyl moiety could be functionalized with a recognition group specific for a particular cellular component, such as a metal ion or a specific protein. The binding of this recognition group to its target could induce a conformational change in the molecule, altering the interaction between the two pyridine rings and thereby modulating the fluorescence output. The fluoro-substituent could also play a role in fine-tuning the electronic properties of the fluorophore to optimize its brightness and photostability. The development of such probes would enable researchers to study the localization and dynamics of their targets in real-time within a cellular context.

Table 3: Design Principles for Fluorescent Probes Based on "Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-"

| Design Principle | Mechanism | Potential Application |

| Photoinduced Electron Transfer (PET) | An electron-rich moiety quenches the fluorescence of the fluorophore. Target binding disrupts this process, "turning on" fluorescence. | Detection of metal ions or enzymatic activity where a cleavage event separates the quencher from the fluorophore. |

| Intramolecular Charge Transfer (ICT) | Excitation leads to a charge-separated state. The emission wavelength is sensitive to the local environment's polarity. | Probing the polarity of different subcellular compartments or binding events that alter the electronic distribution. |

| Förster Resonance Energy Transfer (FRET) | Energy transfer from a donor fluorophore to an acceptor fluorophore. The efficiency of transfer is distance-dependent. | Studying protein-protein interactions by labeling interacting partners with a FRET pair derived from the scaffold. |

Q & A

Basic Research Question

- NMR :

- X-ray crystallography : For structurally similar compounds (e.g., 2-Fluoro-6-[(E)-(pyridin-2-yl)iminomethyl]phenol), crystallographic data (e.g., CCDC deposition numbers) reveal bond angles, torsion angles, and intermolecular interactions .

- Mass spectrometry : High-resolution ESI-MS can confirm molecular weight (expected ~220–230 g/mol based on analogs) .

What safety precautions are critical when handling 2-fluoro-6-(2-pyridinylmethyl)pyridine, given its potential toxicity?

Basic Research Question

Based on safety data for pyridine derivatives:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors/dust.

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- Toxicity : Acute toxicity (oral LD₅₀ ~300 mg/kg in rats for similar fluoropyridines) necessitates strict handling protocols .

What strategies can resolve contradictions in reported reaction yields when synthesizing 2-fluoro-6-(2-pyridinylmethyl)pyridine derivatives?

Advanced Research Question

Yield discrepancies often arise from competing side reactions (e.g., over-fluorination or decomposition). Mitigation strategies include:

- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., mono-fluorinated species).

- Additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve fluoride ion availability in biphasic systems .

- In situ monitoring : HPLC or GC-MS tracks intermediate formation and optimizes reaction termination timing .

How does the electronic influence of the 2-pyridinylmethyl substituent affect the reactivity of the pyridine ring in catalytic applications?

Advanced Research Question

The 2-pyridinylmethyl group acts as an electron-withdrawing substituent, polarizing the pyridine ring and enhancing electrophilicity at the 4-position. In catalysis, this facilitates coordination to transition metals (e.g., Co or Ru) in complexes for hydrogen evolution reactions (HER) . Key observations:

- Electron-deficient ligands : Improve metal center stability under reducing conditions.

- Steric effects : Substituent bulkiness influences catalytic site accessibility. Computational DFT studies can model charge distribution and predict binding energies .

What computational methods are effective in predicting the coordination behavior of 2-fluoro-6-(2-pyridinylmethyl)pyridine in metal complexes?

Advanced Research Question

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess ligand-metal charge transfer. For example, pyridine derivatives with trifluoromethyl groups show strong σ-donor and weak π-acceptor properties .

- Molecular docking : Simulates binding affinity to enzyme active sites (e.g., cytochrome P450) for drug discovery applications .

- Crystal field theory : Predicts geometric distortions in octahedral complexes (e.g., [Co(L)₃]²⁺) based on ligand field strength .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.